Cas no 1499-46-3 (methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate)
1499-46-3 structure
methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate Properties
Names and Identifiers
-
- Histidine methyl ester
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
- methyl L-histidinate
- methyl histidinate
- Histidine methyl
- Einecs 216-109-3
- L-Histidine methyl
- 3-(5-Imidazolyl)-L-alanine methyl ester
- (S)-2-Amino-3-(3H-imidazole-4-yl)propanoic acid methyl ester
- AKOS005171610
- Methyl (2S)-2-amino-3-(3H-imidazol-4-yl)propanoate Dihydrochloride
- SCHEMBL262238
- 1499-46-3
- DTXSID90933797
- CS-0447027
- E87393
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate #
- CHEMBL54664
- L-HISTIDINE METHYL ESTER
- O-METHYL-L-HISTIDINE
- HISTIDINE, METHYL ESTER, L-
- BDBM50010139
- MFCD08669785
- BXRMEWOQUXOLDH-LURJTMIESA-
- HISTIDINE METHYL ESTER, (S)-
- (S)-methyl histidinate
- METHYL (2S)-2-AMINO-3-(1H-IMIDAZOL-4-YL)PROPANOATE
- (S)-Methyl2-amino-3-(1H-imidazol-4-yl)propanoate
- methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
- NS00014869
- CHEBI:169996
- Methyl(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate
- 9IHZ1723UE
- InChI=1/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1
- UNII-9IHZ1723UE
- PVH
- L-Histidine, methyl ester
- VS-03727
- 7389-87-9
- (S)-methyl 2-amino-3-(1H-imidazol-5-yl)propanoate
- (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- H-His-OCH3
- EN300-103791
- AKOS010395755
- ALBB-005932
- Methyl L-histidinate
- STK503631
- EINECS 216-109-3
- BBL013268
- +Expand
-
- MFCD08669785
- BXRMEWOQUXOLDH-LURJTMIESA-N
- InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1
- COC(=O)[C@H](CC1=CN=CN1)N
Computed Properties
- 169.08523
- 2
- 5
- 4
- 169.085
- 12
- 163
- 0
- 1
- 0
- 0
- 0
- 1
- -0.6
- 81Ų
Experimental Properties
- 81
- 1.55
- 368.2°Cat760mmHg
- 176.5°C
- 1.259
methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate Price
methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate Related Literature
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1. The differentiation of π- and τ-derivatised histidinesRoberto Colombo,Fabio Colombo,Andrew E. Derome,John H. Jones,Daniel L. Rathbone,David W. Thomas J. Chem. Soc. Perkin Trans. 1 1985 1811
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2. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl esterR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1524
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3. The interaction of L-(+)-histidine methyl ester with metal ions. Part I. Formation constantsR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1518
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4. Synthesis of N-derivatised pyrroles: precursors to highly functionalised electropolymersThierry Le Gall,Mario S. Passos,Saad K. Ibrahim,Sandrine Morlat-Therias,Claas Sudbrake,Shirley A. Fairhurst,M. Arlete Queiros,Christopher J. Pickett J. Chem. Soc. Perkin Trans. 1 1999 1657
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5. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl groupTom Brown,John H. Jones,John D. Richards J. Chem. Soc. Perkin Trans. 1 1982 1553
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6. Intrinsic reactivities in the alkylations of protected amino acids by (R)- and (S)-methyloxiraneMartin K. Ellis,Bernard T. Golding,William P. Watson J. Chem. Soc. Perkin Trans. 2 1984 1737
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Caicai Lu,Dongping Zhao,Shuo Wang,Yanming Wang,Yinong Wang,Hui Gao,Jianbiao Ma,Guolin Wu RSC Adv. 2014 4 20665
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Fernando Marchiori,Raniero Rocchi,Giorgio Vidali,Antonmario Tamburro,Ernesto Scoffone J. Chem. Soc. C 1967 81
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A. van der Heijden,H. G. Peer,A. H. A. van den Oord J. Chem. Soc. D 1971 369
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Ekaterina S. Ryabova,Ebbe Nordlander Dalton Trans. 2005 1228
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1499-46-3)methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate
99%
5g
395